1-Propanol, 2-nitro-, (S)-
CAS No.: 192045-61-7
Cat. No.: VC13831589
Molecular Formula: C3H7NO3
Molecular Weight: 105.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192045-61-7 |
|---|---|
| Molecular Formula | C3H7NO3 |
| Molecular Weight | 105.09 g/mol |
| IUPAC Name | (2S)-2-nitropropan-1-ol |
| Standard InChI | InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3/t3-/m0/s1 |
| Standard InChI Key | PCNWBUOSTLGPMI-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](CO)[N+](=O)[O-] |
| SMILES | CC(CO)[N+](=O)[O-] |
| Canonical SMILES | CC(CO)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-2-Nitro-1-propanol () features a three-carbon chain with a hydroxyl group at position 1 and a nitro group at position 2. The (S)-configuration arises from the prioritization of substituents around the chiral center (C2), following the Cahn-Ingold-Prelog rules . The nitro group’s electron-withdrawing nature influences the compound’s reactivity, particularly in hydrogen-bonding interactions and acid-base behavior.
Table 1: Physicochemical Properties of (S)-2-Nitro-1-Propanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 105.09 g/mol | |
| CAS Registry Number | 192045-61-7 | |
| Stereochemistry | (S)-configuration at C2 |
Synthesis and Stereochemical Considerations
General Synthesis of Nitro Alcohols
The condensation of nitroalkanes with carbonyl compounds is a well-established route to nitro alcohols. For example, the patent US4241226A describes the preparation of 2-nitro-2-methyl-1-propanol via the reaction of 2-nitropropane with formaldehyde in a basic medium . While this method targets a methyl-substituted analog, it highlights key principles applicable to (S)-2-nitro-1-propanol:
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Catalysis: Alkaline hydroxides (e.g., NaOH) facilitate the Henry reaction, enabling nitro-aldol condensation.
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Reaction Conditions: Temperatures between 40–58°C and pH 7–11 optimize yield and purity .
Challenges in Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-2-nitro-1-propanol remains undocumented in available literature. Achieving stereocontrol typically requires:
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Chiral Catalysts: Asymmetric catalysis using organocatalysts or metal complexes to induce enantioselectivity.
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Resolution Techniques: Kinetic resolution or chromatographic separation of racemic mixtures.
Current methods for analogous compounds suggest that enzymatic resolution or chiral stationary-phase HPLC could isolate the (S)-enantiomer, though experimental validation is lacking .
Physicochemical Behavior and Stability
Solubility and Reactivity
(S)-2-Nitro-1-propanol’s solubility profile is influenced by its polar functional groups:
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Hydroxyl Group: Enhances water solubility via hydrogen bonding.
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Nitro Group: Contributes to dipole-dipole interactions, favoring solubility in polar aprotic solvents (e.g., DMSO).
The compound’s stability is pH-dependent, with decomposition risks under strongly acidic or basic conditions due to nitro group reduction or hydroxyl group oxidation.
Spectroscopic Characterization
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IR Spectroscopy: Expected signals include O-H stretch (~3300 cm), nitro symmetric/asymmetric stretches (~1370 cm and ~1550 cm), and C-O stretch (~1050 cm).
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NMR Spectroscopy: NMR would show splitting patterns indicative of chiral center proximity, with distinct signals for the hydroxyl proton (δ 1.5–2.5 ppm) and methyl groups .
Biological and Pharmacological Implications
Key Findings from Analogous Compounds :
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Mechanism: Voltage-gated K channel activation reduces cytosolic Ca, relaxing vascular smooth muscle.
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Potency: EC values range from 0.16 μM (thromboxane-induced contraction) to 4.50 μM (KCl-induced contraction).
Industrial and Synthetic Applications
Intermediate in Organic Synthesis
Nitro alcohols serve as precursors to amines (via reduction) and β-nitro ketones (via oxidation). The (S)-enantiomer could be valuable in asymmetric synthesis, particularly for pharmaceuticals requiring chiral centers.
Future Research Directions
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Enantioselective Synthesis: Development of catalytic asymmetric methods to produce (S)-2-nitro-1-propanol efficiently.
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Biological Profiling: In vitro and in vivo studies to assess pharmacokinetics and therapeutic potential.
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Stability Optimization: Formulation strategies to enhance shelf-life and reduce decomposition.
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